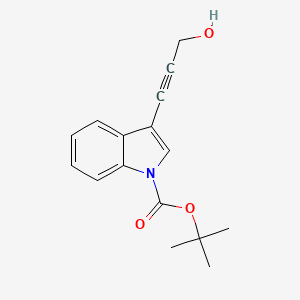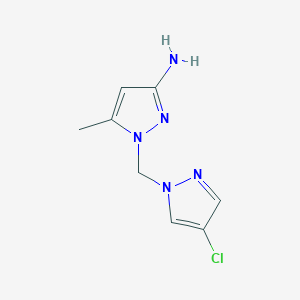
1-((4-Chloro-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring with a chloromethyl substituent and an amino group. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .
Scientific Research Applications
1. Cytoprotective and Antiulcer Activity
1-((4-Chloro-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine and related compounds have been researched for their potential cytoprotective and antiulcer activities. Ikeda et al. (1996) synthesized and evaluated various pyrazoline derivatives for their ability to protect against induced ulcers in rats, finding potent inhibition of HCI-ethanol-induced and water-immersion stress-induced ulcers, and low acute toxicity Ikeda et al., 1996. Further studies have indicated the potential of certain compounds, like 1H-2-Benzopyran-1-one derivatives, in providing gastroprotective effects and anti-inflammatory activities Shimojima et al., 1985.
2. Antinociceptive and Analgesic Properties
Research on pyrazoline derivatives, including 1-((4-Chloro-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine, has shown potential antinociceptive and analgesic properties. Studies by Prokopp et al. (2006) on a pyrazolyl-thiazole derivative, related to the compound , demonstrated significant dose-dependent antinociception in mice without affecting spontaneous locomotion or motor coordination, indicating the potential for these compounds as pain relievers Prokopp et al., 2006.
3. Anti-Inflammatory and Molecular Docking Properties
The compound and its related structures have also been studied for their anti-inflammatory properties and molecular docking attributes. For instance, Bhuvaneswari et al. (2020) synthesized Schiff bases and their respective palladium (II) complexes and investigated their anti-inflammatory activities using carrageenan-induced hind paw edema in rats. The studies revealed significant inhibitory effects, suggesting the potential of these compounds in anti-inflammatory treatments Bhuvaneswari et al., 2020.
properties
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-6-2-8(10)12-14(6)5-13-4-7(9)3-11-13/h2-4H,5H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIBWUJPFPIDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=C(C=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

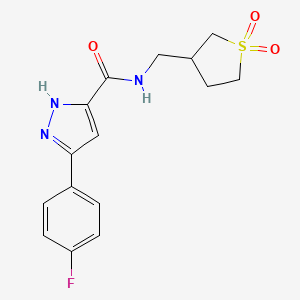
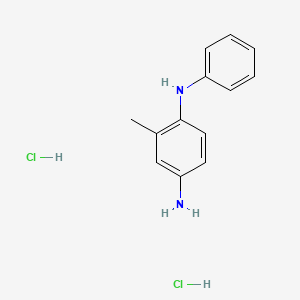

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
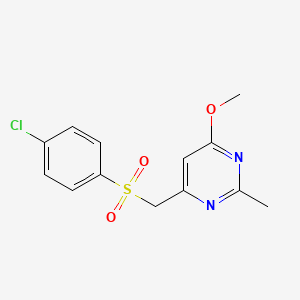
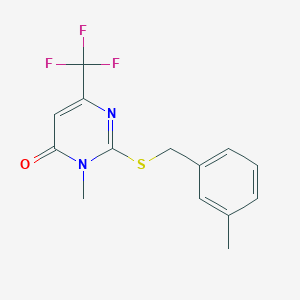
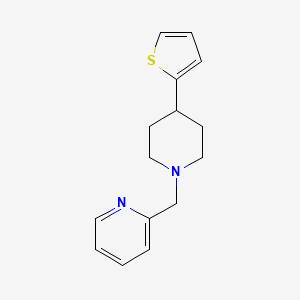
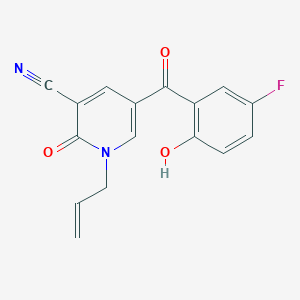
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511912.png)
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
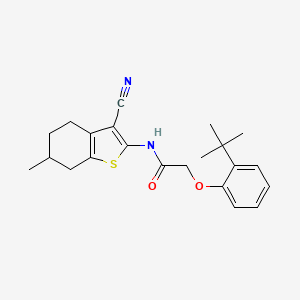
![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)
![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)
